molecular formula C9H14N2O3 B1465596 Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate CAS No. 1219395-76-2

Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate

Cat. No.: B1465596
CAS No.: 1219395-76-2
M. Wt: 198.22 g/mol
InChI Key: ZNJHQBSTHWWSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate is a bicyclic organic compound that features a diazabicyclo structure. This compound is known for its unique chemical properties and has found applications in various fields of scientific research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate involves its ability to act as a nucleophile or base in various chemical reactions. The diazabicyclo structure provides a rigid framework that enhances its reactivity and selectivity. The compound can interact with molecular targets through hydrogen bonding, electrostatic interactions, and covalent bond formation, depending on the specific reaction or application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate is unique due to the presence of the ester group, which allows for additional functionalization and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

IUPAC Name

methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]octan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-14-8(12)6-7-9(13)11-4-2-10(7)3-5-11/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJHQBSTHWWSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)N2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate
Reactant of Route 5
Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.